[3H]Dpcpx
CAS No.:
Cat. No.: VC14489857
Molecular Formula: C16H24N4O2
Molecular Weight: 312.42 g/mol
* For research use only. Not for human or veterinary use.
![[3H]Dpcpx -](/images/structure/VC14489857.png)
Specification
Molecular Formula | C16H24N4O2 |
---|---|
Molecular Weight | 312.42 g/mol |
IUPAC Name | 8-cyclopentyl-1,3-bis(1,3-ditritiopropyl)-7H-purine-2,6-dione |
Standard InChI | InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18)/i1T,2T,9T,10T |
Standard InChI Key | FFBDFADSZUINTG-LEZITTIZSA-N |
Isomeric SMILES | [3H]CCC([3H])N1C2=C(C(=O)N(C1=O)C([3H])CC[3H])NC(=N2)C3CCCC3 |
Canonical SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3 |
Introduction
Pharmacological Profile of [3H]DPCPX
Receptor Selectivity and Binding Affinity
[3H]DPCPX exhibits nanomolar affinity for adenosine A1 receptors, with dissociation constants () ranging from 50 to 190 pM across species and tissues . Competitive binding assays reveal a of 0.45 nM at rat adipocyte A1 receptors, compared to 330 nM at human platelet A2 receptors, underscoring its A1 selectivity . This specificity enables precise mapping of A1 receptor populations without interference from other adenosine receptor subtypes.
Functional Antagonism
In functional studies, DPCPX competitively inhibits adenosine-induced responses. For example, in rat ventricular myocytes, DPCPX shifts the concentration-response curve of the A1 agonist -PIA rightward with a of 0.15 nM, aligning closely with radioligand binding data . Such concordance between binding and functional assays validates its utility in quantifying receptor occupancy and efficacy.
Radioligand Binding Characteristics
Saturation and Kinetic Analyses
Saturation binding experiments in bovine brain membranes demonstrate a of 0.48 nM and a maximal binding capacity () of 40,000 sites per cell in intact rat ventricular myocytes . Subcellular fractionation of hippocampal nerve terminals reveals enriched A1 receptor density in Percoll-purified membranes () compared to total hippocampal membranes () . These findings highlight the ligand’s sensitivity in detecting receptor localization at synaptic sites.
Table 1: [3H]DPCPX Binding Parameters Across Tissues
Tissue/Species | (nM) | (fmol/mg protein) | Reference |
---|---|---|---|
Rat ventricular myocytes | 0.48 | 40,000 sites/cell | |
Bovine brain membranes | 0.05–0.19 | 1,200–1,800 | |
Hippocampal nerve terminals | 0.48 | 1,839 ± 52 |
Membrane Permeability and Localization
Applications in Neuroscience Research
Modulation of Neurotransmitter Release
A1 receptors inhibit glutamate release via presynaptic mechanisms. In rat hippocampal synaptosomes, [3H]DPCPX binding correlates with adenosine’s suppression of NMDA receptor activity, mediated by reduced calcium influx through N- and P/Q-type channels . This regulatory role underscores adenosine’s neuroprotective effects during ischemic stress.
Receptor Reserve and Signaling Efficiency
The existence of a presynaptic A1 receptor reserve is evidenced by [3H]DPCPX binding sites outside active zones . This reserve enables robust inhibition of neurotransmitter release even at low receptor occupancy, explaining adenosine’s potent anticonvulsant and sedative actions.
Methodological Considerations
Binding Assay Protocols
Typical assays incubate tissues with 0.25–5 nM [3H]DPCPX at 37°C for 1 hour, using 1 mM theophylline to define nonspecific binding (10–40% of total) . Filtration through polyethyleneimine-treated GF/B filters and scintillation counting yield reproducible results, with intra-assay variability <15% .
Competition Experiments
Competition curves with agonists like -PIA reveal shallow slopes (Hill coefficients <1), suggesting receptor heterogeneity or allosteric modulation . In contrast, antagonists such as xanthine amine congener (XAC) exhibit steep competition, consistent with competitive inhibition .
Comparative Analysis with Other Radioligands
Advantages Over Classical Ligands
Compared to nonselective ligands like [3H]theophylline (), [3H]DPCPX offers 10,000-fold higher A1 affinity . Its lower nonspecific binding (<1% at ) surpasses older agonists (e.g., [3H]CHA), which exhibit higher lipophilicity and nonspecific uptake .
Table 2: Comparison of Adenosine Receptor Radioligands
Ligand | Receptor Subtype | (nM) | Nonspecific Binding | Selectivity (A1:A2) |
---|---|---|---|---|
[3H]DPCPX | A1 | 0.05–0.48 | <1% | >700:1 |
[3H]CHA | A1 | 0.6–1.2 | 20–30% | 50:1 |
[3H]CGS 21680 | A2A | 15–30 | 10–15% | 1:>1,000 |
Limitations and Alternatives
While [3H]DPCPX is ideal for A1 studies, A2A receptor research requires ligands like [3H]CGS 21680. Additionally, its tritium label limits spatial resolution in autoradiography compared to fluorine-18 analogs.
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